3-Bromo-6-fluoropyridazine
Overview
Description
3-Bromo-6-fluoropyridazine is an organic compound with the molecular formula C4H2BrFN2 . It has a molecular weight of 176.98 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 3-Bromo-6-fluoropyridazine is 1S/C4H2BrFN2/c5-3-1-2-4(6)8-7-3/h1-2H . This indicates that the molecule consists of a pyridazine ring with bromine and fluorine substituents.It is stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Synthesis of Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide Derivatives and Their Antimicrobial Activity
This study presents the synthesis of novel derivatives involving 3-Bromo-6-fluoropyridazine. These compounds were evaluated for their antimicrobial activity against various bacterial and fungal strains. Some compounds demonstrated potential antimicrobial properties, indicating a potential research application of 3-Bromo-6-fluoropyridazine in developing antibacterial and antifungal agents (Babu, Srinivasulu, & Kotakadi, 2015).
Synthesis of Disubstituted Fluoropyridines and Pyridones
Versatile Synthesis of 3,5-Disubstituted 2-Fluoropyridines and 2-Pyridones
This research outlines a high-yield method for preparing 5-bromo-2-fluoro-3-pyridylboronic acid, a precursor to various 3,5-disubstituted 2-fluoropyridines and 2-pyridones. These compounds, related to 3-Bromo-6-fluoropyridazine, have potential utility in medicinal chemistry and organic synthesis (Sutherland & Gallagher, 2003).
Synthesis of Methylated Pyridazine
Synthesis of 3-Bromo-6-Methylpyridazine
This paper describes the synthesis of 3-Bromo-6-methylpyridazine, which is closely related to 3-Bromo-6-fluoropyridazine. The method provides a useful approach for manufacturing this compound, with potential applications in chemical research and pharmaceuticals (Xin, 2008).
Safety And Hazards
properties
IUPAC Name |
3-bromo-6-fluoropyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFN2/c5-3-1-2-4(6)8-7-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRQRDDRJIXHJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-fluoropyridazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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